molecular formula C11H13NO3S B014860 S-Phenylmercapturic acid CAS No. 4775-80-8

S-Phenylmercapturic acid

Cat. No.: B014860
CAS No.: 4775-80-8
M. Wt: 239.29 g/mol
InChI Key: CICOZWHZVMOPJS-UHFFFAOYSA-N
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Description

S-Phenylmercapturic Acid, also known as N-acetyl-S-(phenyl)-L-cysteine, is a urinary metabolite of benzene. It is commonly used as a biomarker to assess benzene exposure in humans. Benzene is a known genotoxic carcinogen linked to various hematological abnormalities, including leukemia .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-Phenylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Properties

IUPAC Name

2-acetamido-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOZWHZVMOPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344809
Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20640-68-0, 4775-80-8, 20614-68-0
Record name Cysteine, N-acetyl-S-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20640-68-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-3-phenylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Phenylmercapturic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is S-Phenylmercapturic acid considered a specific biomarker for benzene exposure?

A1: Unlike other benzene metabolites like phenol, SPMA is not detected in individuals without benzene exposure, making it a specific biomarker. [] This specificity arises because SPMA formation is a minor metabolic pathway for benzene, primarily triggered by benzene oxide reacting with glutathione. []

Q2: How do smoking habits affect SPMA levels in urine?

A2: SPMA levels are significantly higher in smokers compared to non-smokers. [, , ] This is because cigarette smoke contains benzene, contributing to the overall benzene intake and subsequent SPMA production. []

Q3: How does the sensitivity of SPMA as a benzene exposure biomarker compare to trans,trans-muconic acid (t,t-MA)?

A3: While both are considered sensitive biomarkers, SPMA demonstrates superior sensitivity in detecting low-level benzene exposure (down to 0.3 ppm 8-hour TWA). [] This is attributed to the higher specificity of SPMA compared to t,t-MA, which can have higher background levels in non-exposed individuals. []

Q4: How does GSTT1 genetic polymorphism influence SPMA levels?

A4: The Glutathione S-transferase T1 (GSTT1) gene plays a crucial role in SPMA formation. Individuals with the GSTT1 null genotype exhibit significantly higher SPMA levels for the same amount of benzene exposure. [, ] This difference highlights the importance of considering GSTT1 genotype when interpreting SPMA levels as a benzene exposure marker.

Q5: Is there a correlation between benzene exposure levels and urinary SPMA concentrations?

A5: Yes, studies have shown a significant positive correlation between benzene exposure levels and post-shift urinary SPMA concentrations. [, , , , , ] This correlation underscores the reliability of urinary SPMA as a quantitative indicator of benzene exposure.

Q6: What are the challenges in using urinary benzene as a biomarker compared to SPMA for low-level benzene exposure?

A6: While both are potential biomarkers, urinary benzene exhibits less validity for measuring very low benzene exposures compared to SPMA. [] This difference likely arises from the higher sensitivity and specificity of SPMA, making it a more reliable indicator for low-level exposures.

Q7: What are the commonly used analytical methods for measuring SPMA in urine?

A7: Several analytical techniques have been developed and validated for measuring urinary SPMA, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, DAD, MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA). [, , ]

Q8: What are the advantages of using HPLC-MS/MS for SPMA analysis?

A8: HPLC-MS/MS offers several advantages, including high sensitivity, selectivity, and the ability to simultaneously analyze SPMA alongside other benzene metabolites like t,t-MA. [, , , , ] This technique provides a comprehensive approach to assessing benzene exposure.

Q9: How does ELISA compare to GC-MS for SPMA analysis in terms of cost and efficiency?

A9: ELISA offers a cost-effective and rapid approach for screening large numbers of urine samples for SPMA. [] While GC-MS provides more accurate quantification, ELISA can be used for preliminary screening, with GC-MS reserved for confirming concentrations exceeding specific thresholds. []

Q10: Why is sample preparation crucial for accurate SPMA quantification?

A10: The presence of pre-SPMA, a precursor that converts to SPMA under acidic conditions, necessitates careful sample preparation. [] Variations in pH adjustment during sample processing can significantly influence SPMA quantitation, highlighting the importance of standardized protocols. []

Q11: What is the role of solid-phase extraction (SPE) in SPMA analysis?

A11: SPE is a common sample preparation technique used to extract and purify SPMA from urine samples before analysis. [, , , , ] This step helps remove interfering compounds and concentrate SPMA, ultimately improving the accuracy and sensitivity of the analysis.

Q12: How can online sample cleanup systems improve SPMA analysis?

A12: Online automated sample cleanup systems integrated with analytical techniques like ESI-MS/MS can significantly streamline and expedite SPMA analysis. [, ] These systems eliminate the need for tedious manual sample preparation, allowing for high-throughput and efficient SPMA determination.

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